8-Chloro-2-methylimidazo[1,2-a]pyrazine

Medicinal Chemistry Physicochemical Properties Drug Design

Select 8-Chloro-2-methylimidazo[1,2-a]pyrazine for your hit-to-lead CNS programs. This core scaffold offers a unique 8-chloro synthetic handle for rapid SNAr/cross-coupling library generation, a balanced LogP of 1.69 for BBB penetration, and proven AMPA receptor engagement (Ki=940 nM). Its commercial 97% purity ensures reproducibility in SAR studies targeting epilepsy and kinase inhibition. Differentiate your pipeline with this precise substitution pattern—avoid generic analogs that compromise your SAR data integrity.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 85333-43-3
Cat. No. B1367480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-methylimidazo[1,2-a]pyrazine
CAS85333-43-3
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C(C2=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3
InChIKeyZZPUXAQVYFAAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-methylimidazo[1,2-a]pyrazine (CAS 85333-43-3): A Strategic Imidazo[1,2-a]pyrazine Scaffold for CNS-Targeted Lead Optimization and SAR Studies


8-Chloro-2-methylimidazo[1,2-a]pyrazine (CAS 85333-43-3) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including kinase inhibition and central nervous system (CNS) receptor modulation [1]. The compound features a chloro substituent at the 8-position and a methyl group at the 2-position on the fused bicyclic ring system, with a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol [2]. It serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules, particularly those targeting AMPA receptors and various kinases, and is commercially available with a typical purity specification of 97% .

8-Chloro-2-methylimidazo[1,2-a]pyrazine: Why In-Class Substitution is Not Interchangeable Without Impacting Physicochemical and Pharmacological Profiles


The imidazo[1,2-a]pyrazine scaffold is highly sensitive to substitution patterns, with even minor modifications at the 2- and 8-positions profoundly altering key physicochemical properties and biological activity. The specific combination of a chloro group at the 8-position and a methyl group at the 2-position in 8-chloro-2-methylimidazo[1,2-a]pyrazine is not arbitrary; it represents a deliberate design choice that balances lipophilicity, metabolic stability, and synthetic utility for further derivatization. Generic substitution with close analogs—such as the 2-unsubstituted 8-chloroimidazo[1,2-a]pyrazine or the 8-unsubstituted 2-methylimidazo[1,2-a]pyrazine—will result in significantly different logP values, affecting membrane permeability and potential off-target binding, thereby undermining the validity of structure-activity relationship (SAR) studies and lead optimization campaigns [1]. The quantitative evidence presented in Section 3 underscores the specific, measurable advantages conferred by this particular substitution pattern, justifying its preferential selection over seemingly similar in-class compounds for research and development programs [2].

8-Chloro-2-methylimidazo[1,2-a]pyrazine: Quantifiable Differentiation Evidence for Scientific Procurement and Lead Selection


Increased Lipophilicity (LogP) Compared to Unsubstituted and Mono-Substituted Imidazo[1,2-a]pyrazine Analogs

The compound exhibits a calculated partition coefficient (LogP) of 1.6911, which is significantly higher than that of its close structural analogs, 8-chloroimidazo[1,2-a]pyrazine (LogP = 1.3827) and 2-methylimidazo[1,2-a]pyrazine (LogP = 1.0377) [1]. This increase in lipophilicity is a direct consequence of the synergistic effect of the 2-methyl and 8-chloro substituents. The quantified difference in LogP values (ΔLogP ≈ 0.31 and 0.65, respectively) translates to a measurable enhancement in predicted membrane permeability, a critical parameter for CNS drug candidates [2].

Medicinal Chemistry Physicochemical Properties Drug Design

AMPA Receptor Binding Affinity: A Baseline for Neurological SAR Studies

The compound demonstrates a measured binding affinity (Ki) of 940 nM for the human ionotropic glutamate receptor AMPA 2, as determined in a radioligand binding assay using [3H]AMPA in HEK293 cells [1]. While this affinity is moderate, it establishes a clear quantitative baseline for the 8-chloro-2-methyl substitution pattern on the imidazo[1,2-a]pyrazine core. In contrast, the unsubstituted imidazo[1,2-a]pyrazine core itself shows no detectable binding at this target (data not shown), highlighting the essential role of the 8-chloro and 2-methyl groups in conferring receptor engagement. This Ki value serves as a critical reference point for medicinal chemists aiming to optimize potency through further structural elaboration [2].

Neuroscience Receptor Pharmacology Ion Channels

Synthetic Versatility: A Key Intermediate for Generating Diverse 8-Substituted Derivatives

The 8-chloro substituent in 8-chloro-2-methylimidazo[1,2-a]pyrazine serves as a strategic synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide range of functional groups at the 8-position. A patent synthesis exemplifies this by demonstrating the conversion of the target compound to 8-benzyloxy-2-methylimidazo[1,2-a]pyrazine via treatment with benzyl alcohol and NaOH in DMF [1]. This reactivity is not possible with the 8-unsubstituted analog (2-methylimidazo[1,2-a]pyrazine), which lacks a leaving group for substitution. Furthermore, the compound can be further halogenated, as shown by its reaction with N-bromosuccinimide (NBS) to yield 8-bromo-2-methylimidazo[1,2-a]pyrazine , providing access to an orthogonal reactivity profile for cross-coupling reactions. The ability to generate these diverse derivatives from a single, commercially available precursor streamlines the synthesis of focused compound libraries for SAR studies [2].

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

8-Chloro-2-methylimidazo[1,2-a]pyrazine: Optimal Research Applications Stemming from Quantifiable Differentiation


CNS Drug Discovery: A Privileged Starting Scaffold for AMPA Receptor Modulator Optimization

Given its established, albeit moderate, binding affinity (Ki = 940 nM) for the AMPA 2 receptor [1] and its favorable calculated lipophilicity (LogP = 1.6911) for blood-brain barrier penetration [2], 8-chloro-2-methylimidazo[1,2-a]pyrazine is optimally positioned as a starting point for hit-to-lead optimization in CNS drug discovery programs targeting AMPA receptor-mediated neurological disorders such as epilepsy. Its balanced physicochemical profile and the presence of a synthetically labile 8-chloro group make it an ideal core for systematic SAR studies aimed at improving potency and selectivity, as demonstrated by the development of subnanomolar TARP γ-8 selective AMPAR negative modulators derived from this scaffold [3].

Medicinal Chemistry: A Versatile Building Block for the Synthesis of Diverse Kinase Inhibitor Libraries

The 8-chloro substituent on 8-chloro-2-methylimidazo[1,2-a]pyrazine provides a critical synthetic handle for the rapid generation of focused compound libraries through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This synthetic versatility, evidenced by its facile conversion to 8-benzyloxy and 8-bromo derivatives [4], allows medicinal chemists to efficiently explore chemical space around the imidazo[1,2-a]pyrazine core. This is particularly valuable for probing structure-activity relationships against kinase targets, including Aurora kinases and CK2, where imidazo[1,2-a]pyrazines have demonstrated potent inhibitory activity [5].

Chemical Biology: A Tool Compound for Investigating Mutagenicity and DNA Damage Mechanisms

8-Chloro-2-methylimidazo[1,2-a]pyrazine is recognized as a research compound with documented mutagenic and genotoxic properties, making it a valuable tool for studying DNA damage and mutation mechanisms . Its well-defined chemical structure and commercial availability at high purity (typically 97%) enable its use as a positive control or model compound in assays designed to elucidate the molecular pathways of genotoxic stress and cellular responses, particularly in the context of food-borne mutagens and carcinogens .

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